![molecular formula C10H10N4O4 B2358945 [5-(4-hydroxy-3-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid CAS No. 1232768-77-2](/img/structure/B2358945.png)
[5-(4-hydroxy-3-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanillylmandelic acid (VMA) is a chemical intermediate in the synthesis of artificial vanilla flavorings and is an end-stage metabolite of the catecholamines (epinephrine, and norepinephrine). It is produced via intermediary metabolites .
Synthesis Analysis
VMA synthesis is the first step of a two-step process practiced by Rhodia since the 1970s to synthesize artificial vanilla. Specifically, the reaction entails the condensation of guaiacol and glyoxylic acid in an ice-cold, aqueous solution with sodium hydroxide .
Molecular Structure Analysis
The IUPAC name of VMA is Hydroxy (4-hydroxy-3-methoxyphenyl)acetic acid .
Chemical Reactions Analysis
VMA is found in the urine, along with other catecholamine metabolites, including homovanillic acid (HVA), metanephrine, and normetanephrine .
Physical And Chemical Properties Analysis
VMA has a molar mass of 198.173 g/mol and appears as a white powder. It has a melting point of 133 °C .
Scientific Research Applications
Clinical and Diagnostic Testing
This compound can be used as a stable labeled internal standard for quantitating HVA levels in LC/MS applications such as clinical and diagnostic testing .
Endocrinology
In the field of endocrinology, it can be used to measure hormone levels and understand their impact on human health .
Neuroscience
In psychiatry and neuroscience, brain and cerebrospinal fluid levels of HVA are measured as a marker of metabolic stress caused by 2-deoxy-D-glucose .
Oncology
The presence of HVA supports a diagnosis of neuroblastoma and malignant pheochromocytoma .
Gender Studies
Fasting plasma levels of HVA are known to be higher in females than in males. This does not seem to be influenced by adult hormonal changes, as the pattern is retained in the elderly and post-menopausal as well as transgender people according to their genetic sex, both before and during cross-sex hormone administration .
Tobacco Research
Differences in HVA have also been correlated to tobacco usage, with smokers showing significantly lower amounts of plasma HVA .
Synthesis of Biologically Active Compounds
Many coumarin-based derivatives are important structural scaffolds for the synthesis of potential biologically active compounds with different pharmacological applications .
Fluorescence Sensors
Coumarins with an intramolecular charge transfer character have also been investigated for fluorescence sensors .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[5-(4-hydroxy-3-methoxyphenyl)tetrazol-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-18-8-4-6(2-3-7(8)15)10-11-13-14(12-10)5-9(16)17/h2-4,15H,5H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHAFVSSQVKBIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-hydroxy-3-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[4-(2,6-Difluorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2358864.png)
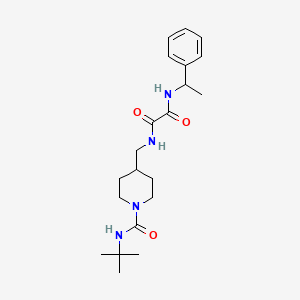
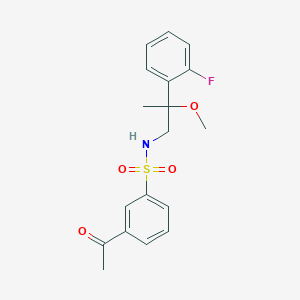


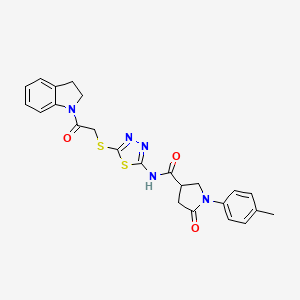


![N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2358879.png)
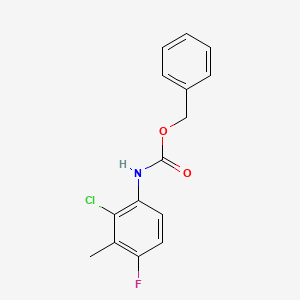
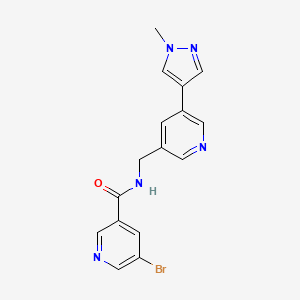
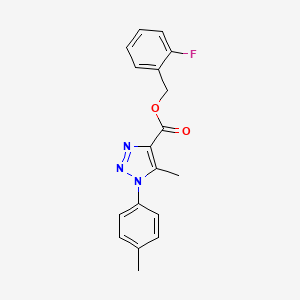
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2358884.png)